Enhanced Electrophilicity and Lipophilicity from Chlorine Substitution Relative to Non-Halogenated Analog
The presence of the 5-chloro substituent in 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde (Target) increases its lipophilicity and electrophilicity compared to the non-halogenated analog 1-methyl-1H-pyrazole-3-carbaldehyde (Comparator). This difference is quantitatively reflected in computed LogP values and the presence of a site for nucleophilic aromatic substitution. The chlorine atom provides a handle for further derivatization via cross-coupling reactions, which is absent in the comparator [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Synthetic Versatility |
|---|---|
| Target Compound Data | XLogP3 = 1.0; contains a chlorine atom enabling nucleophilic substitution and cross-coupling |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-3-carbaldehyde: XLogP3 = 0.2; lacks halogen, limiting derivatization to aldehyde chemistry |
| Quantified Difference | XLogP3 difference of +0.8 units; additional synthetic pathway via C-Cl bond |
| Conditions | Computed physicochemical properties from PubChem [2] and general organic reactivity principles |
Why This Matters
Higher lipophilicity can improve membrane permeability in drug candidates, and the chlorine atom significantly expands the scope of possible downstream chemical transformations.
- [1] PubChem. (2025). 5-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde. PubChem CID 84716297. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/84716297 View Source
- [2] PubChem. (2025). 1-Methyl-1H-pyrazole-3-carbaldehyde. PubChem CID 27258-32-8. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/27258-32-8 View Source
